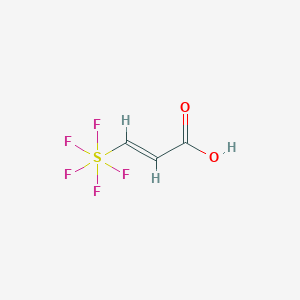

Pentafluoro(2-carboxyvinyl) sulfur(VI)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

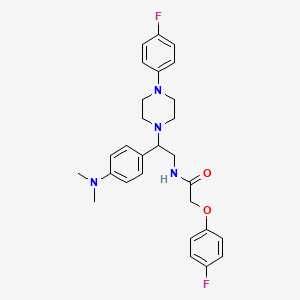

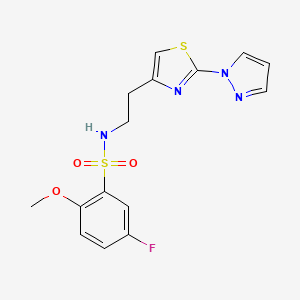

Pentafluoro(2-carboxyvinyl) sulfur(VI) is a compound that features a pentafluorosulfanyl group attached to a carboxyvinyl moiety. This compound is of interest due to its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects. The pentafluorosulfanyl group is known for its resistance to hydrolysis under both acidic and basic conditions, making it a valuable functional group in various chemical applications .

Wirkmechanismus

Target of Action

Pentafluoro(2-carboxyvinyl) sulfur(VI), also known as E-3-Pentafluorosulfanylprop-2-enoic acid, is a compound that has been studied for its potential in the development of covalent inhibitors with high potency and low off-target effects . The primary targets of this compound are proteins involved in protein-protein interactions (PPIs) . These targets play a crucial role in various biological processes, and their modulation can lead to significant changes in cellular function.

Mode of Action

E-3-Pentafluorosulfanylprop-2-enoic acid interacts with its targets through a mechanism known as sulfur(VI) fluoride exchange (SuFEx) in vitro selection . This technique allows the evolution of covalent aptamers from trillions of SuFEx-modified oligonucleotides . Through this interaction, the compound can permanently impair protein functions by targeted cross-linking .

Biochemical Pathways

The biochemical pathways affected by Pentafluoro(2-carboxyvinyl) sulfur(VI) are those involving protein-protein interactions. The compound’s action can perturb these interactions, leading to changes in the downstream effects of these pathways . .

Pharmacokinetics

It is noted that covalent inhibitors like this compound can have simple pharmacokinetic properties due to their ability to permanently impair protein functions .

Result of Action

The result of the action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is the impairment of protein functions involved in protein-protein interactions

Biochemische Analyse

Biochemical Properties

The role of Pentafluoro(2-carboxyvinyl) sulfur(VI) in biochemical reactions is intriguing. It is known that sulfur(VI) fluorides have found applications in biomolecular chemistry, chemical biology, and medicinal chemistry . Specific enzymes, proteins, and other biomolecules that Pentafluoro(2-carboxyvinyl) sulfur(VI) interacts with are yet to be identified .

Cellular Effects

It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is complex. It is known that sulfur(VI) fluoride exchange (SuFEx) enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .

Metabolic Pathways

It is known that sulfur(VI) fluorides have been used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology . Specific enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.

Vorbereitungsmethoden

The synthesis of pentafluoro(2-carboxyvinyl) sulfur(VI) typically involves the incorporation of the pentafluorosulfanyl group onto a suitable precursor. One common method includes the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may involve amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions

Analyse Chemischer Reaktionen

Pentafluoro(2-carboxyvinyl) sulfur(VI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively studied.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions, often catalyzed by bases such as DBU.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

Pentafluoro(2-carboxyvinyl) sulfur(VI) has several scientific research applications:

Biology: The compound’s stability and unique properties make it useful in bioconjugation techniques.

Vergleich Mit ähnlichen Verbindungen

Pentafluoro(2-carboxyvinyl) sulfur(VI) can be compared with other compounds that feature electron-withdrawing groups, such as:

Trifluoromethyl compounds: These compounds also exhibit strong electron-withdrawing effects but are generally less lipophilic than pentafluorosulfanyl compounds.

Sulfonyl fluorides: These compounds share similar stability and reactivity characteristics but differ in their specific applications and reactivity profiles.

The uniqueness of pentafluoro(2-carboxyvinyl) sulfur(VI) lies in its combination of high chemical stability, significant electron-withdrawing effects, and lipophilicity, which make it a versatile and valuable compound in various scientific and industrial applications .

Eigenschaften

IUPAC Name |

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O2S/c4-11(5,6,7,8)2-1-3(9)10/h1-2H,(H,9,10)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBNJZYOWKKRGF-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CS(F)(F)(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/S(F)(F)(F)(F)F)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2687664.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(quinolin-2-ylthio)acetamide](/img/structure/B2687669.png)

![3-Cyclopropyl-1-[1-(2-phenylacetyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2687673.png)